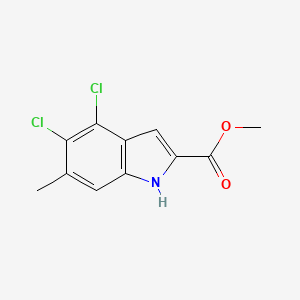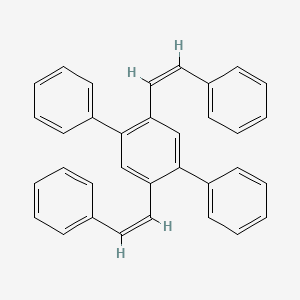
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is an organic compound known for its unique structural and optical properties. It belongs to the family of distyrylbenzenes, which are characterized by their extended conjugation and potential applications in optoelectronic devices. The compound is notable for its strong blue fluorescence in the solid state, making it a subject of interest in materials science and photophysics.
准备方法
Synthetic Routes and Reaction Conditions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general reaction scheme is as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride, to form the ylide.
Reaction with Aldehyde: The ylide then reacts with benzaldehyde under controlled conditions to form the desired product.
The reaction conditions typically involve:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures.
Substitution: Nitric acid and sulfuric acid mixture for nitration, room temperature to 50°C.
Major Products
Oxidation: Formation of benzaldehyde derivatives or benzoic acids.
Reduction: Formation of 2,5-diphenyl-1,4-distyrylbenzene with reduced double bonds.
Substitution: Introduction of nitro groups to form nitro-substituted derivatives.
科学研究应用
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its strong blue fluorescence.
Photophysics: Studied for its unique photophysical properties, including fluorescence and phosphorescence.
Materials Science: Investigated for its potential in creating new materials with specific optical properties.
Biological Imaging: Potential use as a fluorescent probe in biological imaging due to its strong emission properties.
作用机制
The mechanism by which Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exerts its effects is primarily through its electronic structure. The extended conjugation allows for efficient absorption and emission of light. The molecular targets include:
Fluorescence: The compound absorbs light and re-emits it at a longer wavelength, a process facilitated by its conjugated system.
Energy Transfer: Can participate in energy transfer processes, making it useful in light-harvesting applications.
相似化合物的比较
Similar Compounds
Trans,trans-2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with trans double bonds, leading to different optical properties.
2,5-Diphenyl-1,4-distyrylbenzene: Without specific cis or trans configuration, showing varied properties.
Uniqueness
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is unique due to its specific cis configuration, which results in distinct optical properties such as a blue shift in the absorption spectrum compared to its trans counterpart . This configuration also leads to less intermolecular interaction in the crystal state, contributing to its strong fluorescence .
属性
分子式 |
C34H26 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |
InChI 键 |
QCVRUHKZIPUQEM-SXAUZNKPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


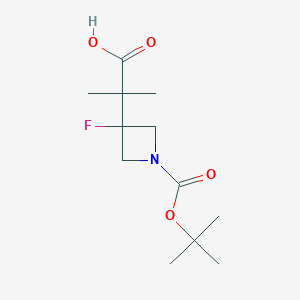

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)
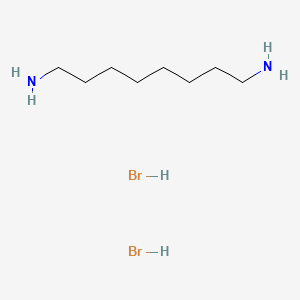
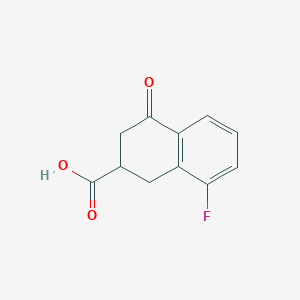
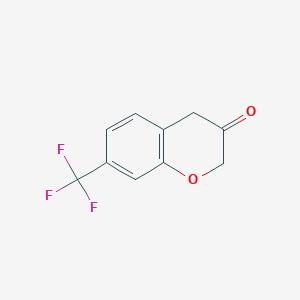

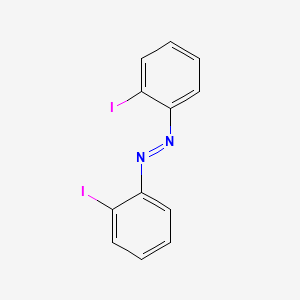
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
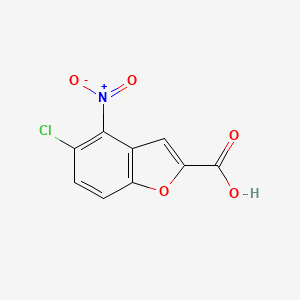
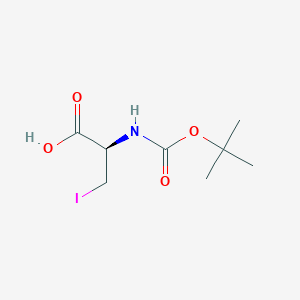
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
